4-(4-Bromophenoxy)azetidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenoxy)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEVODJKSGEQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Bromophenoxy Azetidin 2 One and Its Analogues
Conventional Approaches to Azetidinone Synthesis
The most prevalent and historically significant method for constructing the azetidin-2-one (B1220530) ring is the Staudinger synthesis, a formal [2+2] cycloaddition reaction. organic-chemistry.orgwikipedia.org This approach has been widely adapted for the preparation of a diverse library of β-lactam derivatives.
[2+2] Cycloaddition Reactions via Imines (Schiff Bases) and Ketene (B1206846) Precursors (e.g., Chloroacetyl Chloride)
The Staudinger ketene-imine cycloaddition involves the reaction of an imine (Schiff base) with a ketene to form the four-membered β-lactam ring. wikipedia.org Ketenes are often highly reactive and prone to polymerization, so they are typically generated in situ from more stable precursors. organic-chemistry.org A common and effective precursor is an acyl chloride, such as chloroacetyl chloride or phenoxyacetyl chloride. mdpi.comlibretexts.org
The reaction mechanism is initiated by the nucleophilic attack of the imine's nitrogen atom on the electrophilic carbonyl carbon of the ketene. wikipedia.org This step forms a zwitterionic intermediate, which then undergoes ring closure to yield the final azetidin-2-one product. organic-chemistry.org The stereochemical outcome of the reaction (cis vs. trans isomers) can be influenced by the electronic properties of the substituents on both the imine and the ketene, as well as the reaction conditions. organic-chemistry.orgwalshmedicalmedia.com For instance, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org
This method's versatility is demonstrated by its application in synthesizing a wide range of substituted azetidinones, including those with aryl, heterocyclic, and other functional moieties attached to the ring. derpharmachemica.comsemanticscholar.orgresearchgate.net
Role of Triethylamine in Azetidinone Ring Formation
Triethylamine (Et₃N) plays a crucial role in the conventional Staudinger synthesis when using acyl chlorides as ketene precursors. derpharmachemica.comsemanticscholar.orgresearchgate.netderpharmachemica.com Its primary function is to act as a non-nucleophilic base to facilitate the in situ generation of the ketene from the acyl chloride through a dehydrohalogenation reaction. libretexts.orgacs.org Triethylamine abstracts a proton from the α-carbon of the acyl chloride, leading to the elimination of hydrogen chloride and the formation of the reactive ketene intermediate. libretexts.org
Once the ketene is formed, it can then react with the imine present in the reaction mixture to proceed with the [2+2] cycloaddition. derpharmachemica.comderpharmachemica.com The choice of base is critical; it must be strong enough to deprotonate the acyl chloride but not so nucleophilic that it reacts with the ketene or acyl chloride itself. Triethylamine is widely used because it effectively meets these criteria. organic-chemistry.org The entire process—ketene formation and subsequent cycloaddition—is often performed as a one-pot synthesis. mdpi.comderpharmachemica.com
Precursor Synthesis and Intermediate Derivatization for Bromophenoxy-Substituted Azetidinones
The synthesis of a specifically substituted azetidinone like 4-(4-bromophenoxy)azetidin-2-one requires the careful preparation of precursors that contain the necessary chemical fragments.
Preparation of Schiff Bases from Aromatic Aldehydes and Amino Conjugates
The imine, or Schiff base, component is a critical precursor for the Staudinger synthesis. These are typically prepared through the condensation reaction of a primary amine with an aldehyde or ketone. derpharmachemica.comresearchgate.netderpharmachemica.com For the synthesis of N-substituted azetidinones, various aromatic amines and aldehydes are commonly employed. researchgate.netderpharmachemica.com
The reaction generally involves mixing the aldehyde and amine in a suitable solvent, sometimes with a catalytic amount of acid (like glacial acetic acid) to facilitate the dehydration process. derpharmachemica.com Microwave irradiation has also been explored as a method to accelerate the formation of Schiff bases, often leading to higher yields and shorter reaction times. derpharmachemica.com The resulting imine contains the C=N double bond that is essential for the subsequent cycloaddition with the ketene. derpharmachemica.comresearchgate.net
Table 1: Examples of Precursor Combinations for Schiff Base Synthesis
| Aldehyde Component | Amine Component | Resulting Imine Type |
| Substituted Aromatic Aldehydes | p-Toluidine | N-Aryl Imine |
| Various Aromatic Aldehydes | 2-Amino-4-phenyl-1,3-thiazole | N-Heterocyclic Imine |
| Aromatic Aldehydes | Nicotinic Acid Hydrazide | N-Acylhydrazone Type Imine |
This table illustrates common reactant pairings for synthesizing imine precursors for azetidinone synthesis, based on findings from multiple studies. derpharmachemica.comsemanticscholar.orgpurkh.com
Strategies for Incorporating the 4-Bromophenoxy Moiety
To synthesize this compound, the 4-bromophenoxy group must be introduced at the C4 position of the azetidinone ring. One direct strategy involves using a ketene precursor that already contains this moiety. For example, (4-bromophenoxy)acetyl chloride could be reacted with an appropriate imine in a Staudinger cycloaddition. mdpi.com This approach builds the desired substitution pattern directly into the ring-forming step.
An alternative strategy involves a two-step process. First, a 4-halo-azetidin-2-one, such as 4-chloroazetidin-2-one, is synthesized. This can be achieved by using a ketene derived from chloroacetyl chloride. The halogen at the C4 position then serves as a leaving group for a subsequent nucleophilic substitution reaction with 4-bromophenol. This substitution introduces the 4-bromophenoxy group onto the pre-formed azetidinone ring.
Emerging and Specialized Synthetic Routes for Azetidinone Derivatives
While the Staudinger synthesis remains a dominant method, research continues into novel and more efficient routes to azetidinone derivatives. These emerging strategies often focus on improving stereoselectivity, expanding the scope of accessible structures, and employing milder reaction conditions.
One area of development is the use of visible-light-mediated photocatalysis. For instance, the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, can be facilitated by visible light to produce functionalized azetidines under mild conditions. nih.gov Although this produces azetidines rather than azetidinones, such methods highlight the trend towards using photochemical energy to access strained four-membered rings. beilstein-journals.org
Another approach involves catalytic asymmetric synthesis, where chiral catalysts are used to control the stereochemistry of the cycloaddition, leading to enantiomerically enriched β-lactams. acs.org For example, planar-chiral derivatives of 4-(pyrrolidino)pyridine have been shown to effectively catalyze the Staudinger reaction, producing β-lactams with high enantioselectivity. acs.org The choice of protecting group on the imine nitrogen, such as N-triflyl, has also been shown to be crucial for controlling the diastereoselectivity of these catalytic reactions. organic-chemistry.org
Furthermore, multicomponent reactions are being developed to streamline the synthesis. A one-pot, multicomponent Staudinger synthesis has been reported that uses azides and two different diazo compounds to generate the imine and ketene in situ, leading directly to the β-lactam product. wikipedia.org These advanced methods offer powerful alternatives for constructing complex and functionally diverse azetidinone scaffolds.
Microwave-Assisted Synthesis Protocols for Accelerated Azetidinone Formation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. researchgate.netnih.govarkat-usa.org The application of microwave irradiation to the synthesis of β-lactams, including analogues of this compound, has been met with considerable success. nih.govglobalresearchonline.net
One of the most common methods for β-lactam synthesis is the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine. nih.gov Microwave irradiation has been effectively utilized in this reaction. For instance, the reaction of imines with various acid chlorides in the presence of a base under microwave conditions can afford β-lactams with high diastereoselectivity. benthamdirect.com A study demonstrated that using an ionic liquid like [BmIm]OH as a basic reagent under microwave irradiation led to the formation of trans-β-lactams as the major isomers in good yields. benthamdirect.com The order of reagent addition was found to be crucial, with the gradual addition of the imine providing the best results. benthamdirect.com
Another approach involves the one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones through the condensation of thiourea, chloroacetic acid, and an aldehyde under solvent-free microwave irradiation, showcasing the efficiency of this method for related heterocyclic structures. nih.gov Similarly, the synthesis of novel β-lactams bearing a thiadiazole moiety has been achieved by reacting imine intermediates with α-chloroacetyl chloride under microwave irradiation. aip.org This method highlights the broad applicability of microwave-assisted synthesis in generating diverse β-lactam derivatives.
The synthesis of highly functionalized bis-β-lactams has also been accomplished using both thermal and microwave-assisted methods. nih.govacs.org Reactions carried out under microwave irradiation were notably cleaner and resulted in high yields with drastically reduced reaction times, decreasing from hours to as little as 15 minutes. nih.gov Interestingly, while thermal methods could be stereospecific, microwave conditions sometimes led to the formation of other possible isomers, offering a potential avenue for accessing a wider range of stereochemical diversity. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Bis-β-lactams nih.gov
| Entry | Method | Solvent | Time | Yield (%) |
| 1 | Thermal | CH2Cl2 | 48 h | 65 |
| 2 | Thermal | Toluene | 48 h | 40 |
| 3 | Thermal | Chloroform | 48 h | 25 |
| 4 | Microwave (100 °C) | CH2Cl2 | 15 min | 75 |
| 5 | Microwave (100 °C) | CH2Cl2 | 25 min | 83 |
| 6 | Microwave (100 °C) | Chloroform | 25 min | 50 |
| 7 | Microwave (100 °C) | Toluene | 25 min | 35 |
Asymmetric Synthesis Approaches for Chiral Azetidinone Derivatives
The biological activity of many pharmaceuticals is dependent on their stereochemistry. Consequently, the development of asymmetric methods to synthesize enantiomerically pure β-lactams is of paramount importance. acs.org Chiral auxiliaries and catalytic enantioselective methods are the primary strategies employed to achieve this control.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the reacting molecule to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Classic examples of chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.org For instance, in the synthesis of β-lactams, a chiral auxiliary can be attached to the imine or the ketene precursor to induce facial selectivity during the cycloaddition. acs.orgresearchgate.net The use of trans-2-phenylcyclohexanol as a chiral auxiliary has been effective in ene reactions to produce precursors for β-lactam synthesis with good diastereoselectivity. wikipedia.org
Catalytic asymmetric synthesis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. In the context of the Staudinger reaction, a planar-chiral derivative of 4-(pyrrolidino)pyridine has been shown to be an effective enantioselective catalyst, facilitating the coupling of various ketenes and imines with high stereoselection and yield. acs.org This method allows for the synthesis of enantiopure β-lactams which can then be used as versatile chiral building blocks in further synthetic transformations. acs.org
Another powerful tool for asymmetric synthesis is the use of chiral phosphoric acid (CPA) catalysis. For example, CPA has been used in the asymmetric [3+3] cycloaddition of N-vinyl oxindole (B195798) nitrones with 2-indolylmethanols to produce spirooxindole thieme-connect.comrsc.orgoxazines with high enantiomeric ratios. researchgate.net While not a direct synthesis of azetidinones, this demonstrates the potential of organocatalysis in constructing complex chiral heterocyclic systems.
The Kinugasa reaction, which involves the copper-catalyzed reaction of a nitrone with a terminal alkyne, can also be rendered asymmetric. organicreactions.org Diastereoselective intramolecular Kinugasa reactions have been used to synthesize non-racemic 4-acetoxy azetidinones from carbohydrate-derived precursors. rsc.org
Multi-component Reactions in Azetidinone Assembly
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.govyoutube.com This approach offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate molecular diversity. rsc.orgbeilstein-journals.org Several MCRs have been adapted for the synthesis of β-lactams and their derivatives.
The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgacs.org By using β-amino acids as one of the components, the Ugi reaction can be directed to produce β-lactams through an intramolecular acyl transfer (Mumm rearrangement). wikipedia.org This strategy has been successfully employed in the liquid-phase combinatorial synthesis of alicyclic β-lactams. acs.org Furthermore, Ugi/Michael addition cascade reactions have been developed for the diversity-oriented synthesis of β-lactams under mild conditions. rsc.orgrsc.org
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgslideshare.net While the direct product is not a β-lactam, post-condensation modifications can lead to the formation of the azetidinone ring. nih.gov For example, Passerini reactions have been investigated using 4-oxoazetidine-2-carboxaldehydes, leading to adducts that can be further elaborated. rsc.org
The Kinugasa reaction is another valuable MCR for β-lactam synthesis, involving the copper-catalyzed cycloaddition of a nitrone and a terminal alkyne. organicreactions.orgyoutube.com This reaction can be performed in a one-pot manner and provides access to 4-substituted β-lactams. acs.orgorganic-chemistry.org Recent developments have even extended this reaction to DNA-encoded library synthesis, highlighting its robustness and potential for discovering new bioactive molecules. acs.org
Table 2: Examples of Multi-component Reactions for β-Lactam Synthesis
| Reaction Name | Components | Key Feature |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Use of β-amino acids leads to β-lactam formation. wikipedia.org |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Forms α-acyloxy amides, which can be precursors to β-lactams. nih.govrsc.org |
| Kinugasa Reaction | Nitrone, Terminal Alkyne | Copper-catalyzed cycloaddition to form the β-lactam ring. organicreactions.orgyoutube.com |
Chemical Reactivity and Mechanistic Studies of Azetidinone Ring Systems
Acid-Mediated Ring-Opening Reactions of Alpha-Aryl Lactams
The azetidinone ring can undergo ring-opening reactions under acidic conditions. The rate and mechanism of this process are highly dependent on the pH and the structural features of the molecule. nih.gov For instance, studies on N-substituted aryl azetidines have demonstrated that decomposition is significantly more rapid at low pH. nih.gov This acid-catalyzed decomposition often involves the protonation of the azetidine (B1206935) nitrogen, which precedes the ring-opening step. nih.gov
In the case of α-aryl lactams, such as 4-(4-bromophenoxy)azetidin-2-one, the aryl group can influence the reaction. Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to proceed via a highly regioselective SN2-type pathway. iitk.ac.in This process involves the coordination of the Lewis acid to the nitrogen atom, which activates the ring for nucleophilic attack. iitk.ac.in The reaction's stereospecificity suggests a backside attack by the nucleophile, leading to nonracemic products from chiral starting materials. iitk.ac.in While this specific example involves an N-tosylazetidine, the principle of Lewis acid activation and subsequent nucleophilic attack is a relevant pathway for the ring-opening of other azetidinone systems.
An intramolecular variation of this reaction has also been observed, where a pendant nucleophilic group on a substituent attacks the activated azetidine ring, leading to decomposition. nih.govacs.org The proposed mechanism for such a decomposition is supported by High-Resolution Mass Spectrometry (HRMS) data. nih.gov
Nucleophilic Cleavage Susceptibility of the Four-Membered Azetidinone Ring
The four-membered azetidinone ring is inherently susceptible to cleavage by a variety of nucleophiles due to its ring strain. rsc.org This reactivity is a cornerstone of the mechanism of action for β-lactam antibiotics. The cleavage typically occurs at the amide bond (N1-C2 or C4-N1).
Computational studies on the reaction of azetidin-2-one (B1220530) derivatives with a molybdenum hydroxo-carbonyl complex have shown that the N1-C2 bond can be cleaved. nih.gov The presence of certain substituents can significantly lower the activation energy barrier for this cleavage. nih.gov This suggests that organometallic complexes can promote the ring opening under mild conditions. nih.gov
The ring can also be opened through other pathways. For example, the radical anions of azetidin-2-ones, generated photochemically, can undergo ring-splitting through either N–C4 or C3–C4 bond cleavage. rsc.org Furthermore, the ring-opening of photochemically generated azetidinols can be triggered by the addition of electron-deficient ketones or boronic acids. beilstein-journals.org
The regioselectivity of nucleophilic ring cleavage can be influenced by the stereochemistry of the azetidinone and the nature of the nucleophile. In a study on epimino derivatives of anhydro-hexopyranoses, the cleavage of the aziridine (B145994) ring (a related three-membered ring) by various nucleophiles was found to be highly dependent on the configuration of the ring and the nucleophile used. researchgate.net
Influence of Substituents on Azetidinone Ring Stability and Reactivity
Substituents on the azetidinone ring play a crucial role in modulating its stability and reactivity. The electronic and steric properties of these substituents can influence the ease of ring-opening and the regioselectivity of the cleavage.
For instance, a computational study on the ring opening of azetidin-2-one by a molybdenum complex revealed that the presence of an N-sulfonate group is crucial for cleaving the β-lactam N1-C2 bond. nih.gov The energy barrier for the reaction was significantly lowered by the presence of an N-sulfonate group and further reduced by a 3-formylamine-N-sulfonate group. nih.gov
Systematic studies on the ring-opening of 2-aziridinylmethyl radicals, which can serve as an analogy, have shown that substituents at different positions have distinct effects. nih.gov A π-acceptor substituent at the C1 position was found to dramatically reduce the energy barrier for C-C cleavage while increasing it for C-N cleavage. nih.gov The nature of the substituent on the nitrogen atom, however, had a relatively smaller effect on the ring-opening. nih.gov
In the context of this compound, the 4-bromophenoxy group at the C4 position is expected to influence the ring's reactivity. The electron-withdrawing nature of the bromine atom and the phenoxy group can affect the electrophilicity of the carbonyl carbon and the stability of potential intermediates during ring-opening reactions. The N-H bond of an unsubstituted azetidinone can be protected, and the subsequent deprotection is a key step in many synthetic routes. For example, the N-(p-ethoxyphenyl) group can be oxidatively removed using ceric ammonium (B1175870) nitrate. mdpi.comresearchgate.net
The following table summarizes the effect of different substituents on the activation energy for the ring opening of azetidin-2-one derivatives by a molybdenum complex, as determined by computational studies. nih.gov
| Compound | Rate-Determining Energy Barrier (kcal/mol) |
| Azetidin-2-one | 38.0 |
| N-sulfonate azetidin-2-one | 28.8 |
| 3-formylamine-N-sulfonate azetidin-2-one | 26.1 |
This interactive data table is based on computational findings. nih.gov
Spectroscopic Characterization and Structural Elucidation Techniques for 4 4 Bromophenoxy Azetidin 2 One Derivatives
Fourier Transform Infrared Spectroscopy (FT-IR) Analysis for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 4-(4-Bromophenoxy)azetidin-2-one derivatives, the IR spectrum reveals characteristic absorption bands that confirm the presence of key structural features.
The most prominent feature in the FT-IR spectra of these compounds is the strong absorption band corresponding to the β-lactam carbonyl group (C=O) stretching vibration. This peak typically appears in the range of 1750-1650 cm⁻¹. sciencescholar.usbepls.com For instance, some synthesized azetidin-2-one (B1220530) derivatives exhibit a sharp peak around 1688-1689 cm⁻¹ attributed to the lactam C=O stretch. sciencescholar.us The exact position of this band can be influenced by substituents on the azetidin-2-one ring. nih.gov
Other significant absorption bands include:
N-H Stretching: For unsubstituted or N-H containing derivatives, a band in the region of 3500-3300 cm⁻¹ is indicative of the N-H bond in the β-lactam ring. udel.edu
C-O-C Stretching: The presence of the phenoxy group is confirmed by the asymmetric C-O-C stretching vibration, which typically appears between 1280 and 1050 cm⁻¹. Phenol ethers, like the one in the title compound, generally absorb in the 1275 to 1200 cm⁻¹ range. udel.edu
Aromatic C-H Stretching: The aromatic protons of the bromophenoxy group give rise to stretching vibrations in the range of 3100-3000 cm⁻¹. sciencescholar.us
Aromatic C=C Stretching: Sharp peaks around 1600 and 1500 cm⁻¹ are characteristic of the benzene (B151609) ring. udel.edu
C-Br Stretching: The carbon-bromine bond often shows a stretching vibration in the lower frequency region of the spectrum.
Aliphatic C-H Stretching: The C-H bonds of the azetidinone ring will show stretching absorptions typically between 2992 and 2867 cm⁻¹. sciencescholar.us
Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| β-Lactam C=O | Stretching | 1750 - 1650 | sciencescholar.usbepls.com |
| N-H (β-lactam) | Stretching | 3500 - 3300 | udel.edu |
| C-O-C (Aryl ether) | Asymmetric Stretching | 1275 - 1200 | udel.edu |
| Aromatic C-H | Stretching | 3100 - 3000 | sciencescholar.us |
| Aromatic C=C | Stretching | ~1600 and ~1500 | udel.edu |
| Aliphatic C-H | Stretching | 2992 - 2867 | sciencescholar.us |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information on the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy confirms the presence and connectivity of protons in the molecule. For this compound derivatives, the following signals are typically observed:
Aromatic Protons: The protons on the 4-bromophenoxy ring appear as multiplets in the aromatic region, typically between δ 6.8 and 7.8 ppm. nih.gov The specific splitting pattern will depend on the substitution pattern. For a 4-substituted ring, two doublets would be expected.
Azetidinone Ring Protons: The protons on the β-lactam ring show characteristic chemical shifts. The proton at C4, being adjacent to the oxygen atom, is expected to be shifted downfield. The protons at C3 will appear as a multiplet. The coupling constants between the protons at C3 and C4 are crucial for determining the stereochemistry (cis or trans) of substituents on the ring, with J values of approximately 5-6 Hz for cis and 0-2 Hz for trans isomers. ipb.pt The singlet signals for the -CH of the azetidine (B1206935) ring in some derivatives have been observed between 5.44–5.45 ppm. nih.gov
NH Proton: The proton attached to the nitrogen atom of the β-lactam ring typically appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration. In some cases, it has been observed around 8.41-9.19 ppm in DMSO-d₆. mdpi.com
Table 2: Expected ¹H-NMR Chemical Shifts for this compound
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aromatic H (on Bromophenoxy ring) | 6.8 - 7.8 | Multiplet (or doublets) | nih.gov |
| H-4 (Azetidinone ring) | ~5.5 | Multiplet | nih.gov |
| H-3 (Azetidinone ring) | ~2.8 - 3.3 | Multiplet | nih.gov |
| N-H (Azetidinone ring) | Variable (e.g., 8.4 - 9.2 in DMSO-d₆) | Broad Singlet | mdpi.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Key signals for this compound derivatives include:
Carbonyl Carbon: The carbonyl carbon of the β-lactam ring is highly deshielded and appears at a low field, typically in the range of δ 160-170 ppm. sciencescholar.usresearchgate.net Some azetidinone derivatives show this signal between 161.26 and 167.78 ppm. mdpi.com
Aromatic Carbons: The carbons of the bromophenoxy ring appear in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine atom (C-Br) will have a distinct chemical shift, as will the carbon attached to the ether oxygen (C-O). libretexts.org
Azetidinone Ring Carbons: The C4 carbon, bonded to the oxygen, will be found in the range of δ 60-85 ppm. mdpi.com The C3 carbon will appear at a higher field.
Table 3: Expected ¹³C-NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Reference |
| C=O (β-lactam) | 160 - 170 | sciencescholar.usresearchgate.net |
| C-O (Aromatic) | ~150 - 160 | libretexts.org |
| C-Br (Aromatic) | ~115 - 125 | libretexts.org |
| Other Aromatic C | 115 - 140 | libretexts.org |
| C-4 (Azetidinone) | 60 - 85 | mdpi.com |
| C-3 (Azetidinone) | ~40 - 50 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (C₉H₈BrNO₂). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). miamioh.edu
The fragmentation of azetidin-2-ones can proceed through several pathways. A common fragmentation involves the cleavage of the β-lactam ring. rsc.org For this compound, characteristic fragments could arise from:
Cleavage of the C-O bond between the phenoxy group and the azetidinone ring.
Loss of CO from the lactam ring.
Fragmentation of the bromophenoxy group.
Predicted mass spectral data for this compound (C9H8BrNO2) shows adducts such as [M+H]+ at m/z 241.98113 and [M+Na]+ at m/z 263.96307. uni.lu
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This data is used to determine the empirical formula of the synthesized this compound derivatives. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed molecular formula to confirm its accuracy. sciencescholar.usresearchgate.net This technique is often used in conjunction with mass spectrometry to definitively establish the molecular formula.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of the synthesized compounds and for their isolation and purification.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. bepls.com By using an appropriate solvent system, the synthesized compound can be separated from starting materials and byproducts. The purity is assessed by the presence of a single spot on the TLC plate.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative technique for purity assessment. nih.gov A sharp, single peak in the HPLC chromatogram indicates a high degree of purity. HPLC can also be used for the purification of the compound on a larger scale. The choice of the column (e.g., C18) and the mobile phase is crucial for achieving good separation. mdpi.com
Structure Activity Relationship Sar Investigations of Substituted Azetidinone Analogues
Impact of Substitutions at the Azetidinone C-4 Position on Biological Efficacy
The C-4 position of the azetidinone ring is a critical determinant of biological activity, and substitutions at this site with aryl, halogenated aryl, and phenoxy moieties have been extensively studied. The nature of the substituent at C-4 significantly modulates the pharmacological properties of the resulting compounds.
For instance, the presence of a phenyl group or a substituted phenyl group at the C-4 position often imparts potent antimicrobial activity. derpharmachemica.com Studies have shown that a 4-methoxyphenyl (B3050149) or a 4-hydroxyphenyl group at this position can enhance antimicrobial efficacy. derpharmachemica.com The introduction of halogen atoms to the aryl ring at C-4 can further influence activity. For example, compounds with a 4-chlorophenyl group at C-4 have demonstrated notable biological effects. ijsr.net
The substitution of an o-hydroxyphenyl group at the C-4 position has been associated with maximal insecticidal and antifungal activity, while a p-methoxyphenyl group at the same position is linked to antimicrobial properties. derpharmachemica.com In the context of cholesterol absorption inhibition, a p-hydroxy at the C-4 phenyl group is a favorable substitution. derpharmachemica.com
The following table summarizes the impact of various C-4 substitutions on the biological activity of azetidinone derivatives.
| C-4 Substituent | Observed Biological Activity | Reference |
| 4-Methoxyphenyl | Antimicrobial, Antidiabetic | derpharmachemica.com |
| 4-Hydroxyphenyl | Antimicrobial | derpharmachemica.com |
| o-Hydroxyphenyl | Insecticidal, Antifungal | derpharmachemica.com |
| 4-Chlorophenyl | Antimicrobial | ijsr.net |
| 3,4,5-Trimethoxyphenyl | Antimicrobial | ijsr.net |
Influence of N1-Substitutions on Pharmacological Profiles
The substituent at the N1 position of the azetidinone ring plays a pivotal role in defining the pharmacological profile of the molecule. A wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, have been investigated.
Research has indicated that N1-aryl substitutions are important for cholesterol absorption inhibition. derpharmachemica.com In the realm of antidiabetic activity, N1-substitution with cyclohexyl and isopropyl groups has been found to be essential. derpharmachemica.com The antimicrobial activity can also be modulated by N1-substitutions; groups with increased hydrophobicity or steric bulk and electropositive character in the aryl part at this position tend to increase antimicrobial efficacy. derpharmachemica.com
Furthermore, the nature of the N1-substituent can influence other activities. For example, in a series of novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the introduction of a benzyl (B1604629) group instead of a methyl group at the nitrogen atom was crucial for antiviral activity. nih.gov
The table below illustrates the influence of different N1-substituents on the pharmacological properties of azetidinones.
| N1-Substituent | Observed Pharmacological Profile | Reference |
| Aryl | Cholesterol Absorption Inhibition | derpharmachemica.com |
| Cyclohexyl | Antidiabetic | derpharmachemica.com |
| Isopropyl | Antidiabetic | derpharmachemica.com |
| Benzyl | Antiviral | nih.gov |
| Groups with increased hydrophobicity/steric bulk | Increased Antimicrobial Activity | derpharmachemica.com |
Role of Fused Heterocyclic Rings on Azetidinone Bioactivity
Fusing other heterocyclic rings to the azetidinone scaffold is a common strategy to create hybrid molecules with enhanced or novel biological activities. ijpsr.com The resulting fused systems often exhibit a synergistic effect, combining the pharmacological properties of both heterocyclic moieties.
Several heterocyclic rings, including oxadiazole, thiadiazole, pyrazole (B372694), and benzophenone, have been successfully incorporated with the azetidinone nucleus, leading to compounds with a broad range of bioactivities. derpharmachemica.comresearchgate.net For instance, azetidinones fused with a pyrazole ring have shown significant biological potential, including antimicrobial and anticancer activities. researchgate.netresearchgate.net The pyrazole moiety is a key structural component in many pharmaceutical agents. researchgate.net
Similarly, the fusion of a thiazole (B1198619) ring with azetidinone has been explored, yielding compounds with various biological properties. derpharmachemica.com The incorporation of an isoniazid (B1672263) moiety, which contains a pyridine (B92270) ring, has been shown to increase the activity of some azetidinone derivatives. derpharmachemica.com The synthesis of quinoline-based azetidinones has also been reported, with some compounds showing promising antitubercular activity against Mycobacterium tuberculosis. ijsr.net
The following table highlights the impact of fusing different heterocyclic rings on the bioactivity of azetidinones.
| Fused Heterocyclic Ring | Resulting Bioactivity | Reference |
| Pyrazole | Antimicrobial, Anticancer | researchgate.netresearchgate.net |
| Thiazole | Varied Biological Properties | derpharmachemica.com |
| Quinoline | Antitubercular | ijsr.net |
| Benzimidazole | Antibacterial, Antifungal | researchgate.net |
Stereochemical Considerations in Azetidinone-Based Bioactive Compounds
The stereochemistry of the azetidinone ring is a critical factor that can profoundly influence the biological activity and selectivity of these compounds. The spatial arrangement of substituents at the chiral centers of the azetidinone ring can lead to significant differences in pharmacological effects between stereoisomers.
For example, in a study of novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the stereochemistry of the azetidinone ring was found to be important for the antiviral activity and selectivity of the compounds. nih.gov Specifically, the trans-isomer of one compound showed moderate inhibitory activity against human coronavirus, while the cis-isomer was active against influenza A virus. nih.gov
The stereoselective synthesis of azetidinone derivatives is therefore a key area of research to obtain enantiomerically pure compounds with desired biological activities. acs.org The vicinal H3–H4 coupling constants in the azetidinone ring are often used to establish the stereochemistry of diastereoisomeric adducts. nih.gov The development of synthetic methods that allow for the diastereoselective and enantioselective formation of functionalized azetidinones is crucial for advancing the therapeutic potential of this class of compounds. acs.org
Computational and Theoretical Investigations of Azetidinone Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. While specific docking studies for 4-(4-Bromophenoxy)azetidin-2-one against the targets below were not found in the searched literature, studies on analogous azetidin-2-one (B1220530) derivatives provide significant insights into potential interactions.
Beta-Lactamases
The azetidin-2-one core is the defining feature of beta-lactam antibiotics. These drugs function by inhibiting bacterial penicillin-binding proteins (PBPs). However, bacterial resistance, primarily through the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, is a major challenge. nih.gov Molecular docking is a key tool to design novel beta-lactamase inhibitors. nih.gov Docking studies on potential inhibitors focus on identifying compounds that can bind tightly within the beta-lactamase active site, preventing the enzyme from deactivating beta-lactam antibiotics. nih.gov For a compound like this compound, docking simulations would explore how the 4-bromophenoxy group orients within the active site of various beta-lactamases (e.g., AmpC, NDM-1) to identify key stabilizing interactions, such as hydrogen bonds or hydrophobic contacts, that could confer inhibitory activity. frontiersin.org
Cytochrome P450 Enzymes like CYP51
Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast array of xenobiotics, including drugs. nih.govmdpi.com Molecular docking studies are widely used to predict how a drug candidate might be metabolized by CYP enzymes, which is critical for assessing its pharmacokinetic profile and potential for drug-drug interactions. nih.gov The CYP51 family, or lanosterol (B1674476) 14α-demethylase, is a key target for antifungal agents. While specific docking studies of this compound with CYP51 were not found, this type of analysis would be crucial to assess its potential as an antifungal. The simulation would place the compound into the enzyme's active site, close to the central heme group, to determine the binding affinity and predict which parts of the molecule are most susceptible to oxidative metabolism. explorationpub.com
Tubulin Colchicine (B1669291) Binding Site
Tubulin is a critical protein involved in microtubule formation, making it an important target for anticancer drugs. The colchicine binding site is a key pocket on tubulin where inhibitors can bind and disrupt microtubule polymerization. researchgate.net A series of 2-azetidinone-based analogues of Combretastatin A-4 (a known colchicine site inhibitor) were synthesized and evaluated for their anticancer activity. Molecular docking studies on these analogues against the colchicine binding site of tubulin (PDB ID: 4O2B) revealed significant binding affinity. researchgate.net The most potent compounds showed interactions with key amino acid residues in the binding pocket.
For instance, a highly active analogue, compound 21 (see table below), demonstrated a high binding affinity. It is plausible that this compound could adopt a similar binding mode. The bromophenoxy group could potentially form hydrophobic interactions within the pocket, while the lactam oxygen and NH group could act as hydrogen bond acceptors and donors, respectively, with residues such as Cys241, a critical interaction for many colchicine site inhibitors.
| Compound Analogue | Target Protein | Key Interacting Residues | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Compound 21 (2-azetidinone analogue) | Tubulin (Colchicine Site, PDB: 4O2B) | Val238, Cys241, Leu248, Ala316, Val318 | Not Specified | researchgate.net |
| Compound 9 (2-azetidinone analogue) | Tubulin (Colchicine Site, PDB: 4O2B) | Thr179, Cys241, Ala250, Leu255, Ala316 | Not Specified | researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are used to determine the electronic structure and properties of molecules from first principles, providing deep insights into molecular stability, reactivity, and spectroscopic characteristics. unige.ch
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It is employed to optimize molecular geometries, predict vibrational frequencies (IR spectra), and calculate various electronic properties. For this compound, DFT calculations would provide the most stable three-dimensional conformation and detailed information on bond lengths and angles. Such computational analysis has been performed on related molecules, like N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, to confirm its structure and understand intermolecular interactions that stabilize the crystal structure.
Quantum chemical calculations can be used to predict key thermodynamic parameters, such as the enthalpy of formation and heat of combustion. epstem.net These values are fundamental for assessing the energetic stability of a compound. A higher enthalpy of formation indicates a more energy-rich molecule, which can be a desirable characteristic in certain applications. While specific thermodynamic parameters for this compound have not been reported in the searched literature, DFT methods could be employed to calculate these values, providing a theoretical measure of its stability relative to other azetidinone derivatives.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.
While specific calculations for this compound are not available, a DFT study on the related compound N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide provides an example of the data that can be obtained.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Reference |
|---|---|---|---|---|
| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | -8.65 | -3.51 | 5.14 | [1] |
Note: The data presented is for a structurally related compound to illustrate the type of results obtained from such analysis.
Future Perspectives and Research Directions for 4 4 Bromophenoxy Azetidin 2 One Derivatives
Development of Novel Azetidinone Analogues with Enhanced Bioactivity and Selectivity
The core structure of 4-(4-Bromophenoxy)azetidin-2-one offers multiple sites for chemical modification to generate analogues with improved biological activity and selectivity. Future research will likely focus on systematic structure-activity relationship (SAR) studies to understand how different substituents at various positions on the azetidinone ring and the phenoxy moiety influence biological outcomes.
Key areas for analogue development include:
Modification of the N1-substituent: The nitrogen atom of the β-lactam ring is a common site for introducing diverse substituents. Introducing various aryl, heteroaryl, or aliphatic groups can significantly impact the biological activity profile.
Substitution at the C3-position: The C3-position of the azetidinone ring can be functionalized to introduce a wide range of groups, which can modulate the reactivity of the β-lactam ring and introduce new interactions with biological targets.
Variation of the 4-phenoxy group: The 4-bromophenoxy group itself can be modified. The bromine atom can be replaced with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups to fine-tune the electronic properties and steric bulk of the molecule. The position of the bromo substituent on the phenyl ring can also be varied.
Introduction of chiral centers: The creation of stereocenters at positions C3 and C4 of the azetidinone ring can lead to stereoisomers with distinct biological activities. The development of stereoselective syntheses will be crucial in this regard.
Table 1: Potential Modifications for Novel this compound Analogues
| Position of Modification | Potential Substituents | Desired Outcome |
| N1-position | Aryl rings, Heterocyclic rings, Alkyl chains | Enhanced target binding, Improved pharmacokinetic properties |
| C3-position | Alkyl, Aryl, Halogen, Amino groups | Modulation of β-lactam reactivity, Increased potency |
| 4-Phenoxy Group | Different halogen substitutions, Alkoxy groups, Nitro groups | Fine-tuning of electronic properties, Improved selectivity |
| Stereochemistry | Introduction of chiral centers at C3 and C4 | Development of stereoisomers with specific bioactivity |
Targeted Drug Design Strategies Based on Mechanistic Insights and In Silico Predictions
Modern drug discovery relies heavily on a deep understanding of the molecular mechanisms of action and the use of computational tools to predict the behavior of new chemical entities. For derivatives of this compound, a targeted approach will be essential for efficient lead optimization.
Future strategies will involve:
Identification of Biological Targets: While β-lactams are known inhibitors of bacterial cell wall synthesis, the azetidinone scaffold has been found to interact with a variety of other enzymes, including serine proteases, cholesterol absorption inhibitors, and human cytomegalovirus protease. researchgate.net Identifying the specific molecular targets for derivatives of this compound will be a critical first step.
Mechanism of Action Studies: Elucidating the precise mechanism by which these compounds exert their biological effects will provide invaluable information for designing more potent and selective molecules. This may involve techniques such as enzyme kinetics, X-ray crystallography of ligand-protein complexes, and various biophysical assays.
In Silico Screening and Modeling: Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of newly designed analogues to their target proteins. researchgate.netmdpi.com This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. Pharmacophore modeling can help identify the key chemical features required for biological activity. researchgate.net
Table 2: In Silico Approaches for Azetidinone Drug Design
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predicting the binding mode and affinity of ligands to a target protein. mdpi.com | Identification of potent binders and elucidation of key interactions. |
| QSAR | Correlating chemical structure with biological activity. | Predictive models for designing compounds with enhanced activity. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for activity. researchgate.net | A template for designing novel molecules with desired biological effects. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | Early assessment of drug-likeness and potential liabilities. |
Exploration of New Therapeutic Applications for Azetidinone Scaffolds Beyond Established Roles
The versatility of the azetidinone scaffold suggests that its therapeutic potential extends far beyond its traditional role in combating bacterial infections. researchgate.net Future research on this compound derivatives should explore a wide range of potential therapeutic applications.
Promising areas for investigation include:
Anticancer Activity: Many novel azetidinone derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines. researchgate.net The mechanism of action can involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.
Antiviral Activity: The azetidinone ring has been incorporated into molecules with activity against viruses such as HIV and human cytomegalovirus (HCMV). researchgate.net
Anti-inflammatory and Analgesic Effects: Certain azetidinone derivatives have shown potential as anti-inflammatory and analgesic agents. mdpi.com
Enzyme Inhibition: Azetidinones can act as mechanism-based inhibitors of various enzymes, including human leukocyte elastase, chymase, and thrombin, suggesting potential applications in a range of diseases. researchgate.net
Antitubercular and Antifungal Activity: The search for new treatments for tuberculosis and fungal infections is a global health priority, and azetidinone derivatives have shown promise in these areas. researchgate.net
Advanced Synthetic Methodologies for Stereoselective Azetidinone Construction
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and stereoselective methods for the synthesis of the azetidinone ring is of paramount importance.
Future research in this area will likely focus on:
Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of the [2+2] cycloaddition reaction (Staudinger synthesis), which is a primary method for constructing the azetidinone ring, will be a key area of development. mdpi.com
Novel Cycloaddition Reactions: The exploration of new types of cycloaddition reactions to form the four-membered ring can provide access to novel azetidinone structures with diverse substitution patterns. nih.govresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of azetidinones, often leading to higher yields and shorter reaction times. derpharmachemica.com
Gold-Catalyzed Cyclizations: Recent advances have demonstrated the use of gold catalysts in the stereoselective synthesis of azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov
The development of robust and scalable synthetic routes will be crucial for the practical application of any promising new derivatives of this compound.
Q & A
Basic: How can researchers optimize the synthesis of 4-(4-Bromophenoxy)azetidin-2-one to improve yield and purity?
Methodological Answer:
The synthesis of this compound requires precise control of reaction parameters:
- Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are preferred to stabilize intermediates and enhance reaction homogeneity .
- Temperature: Maintain 60–80°C during cyclization to balance reaction rate and byproduct suppression. Lower temperatures may slow azetidinone ring formation, while higher temperatures risk decomposition .
- Catalysts: Use Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate nucleophilic substitution at the bromophenoxy moiety .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product. Recrystallization from ethanol further improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
